molecular formula C11H10N2O2S B3050815 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 28921-28-0

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3050815
CAS No.: 28921-28-0
M. Wt: 234.28 g/mol
InChI Key: LWFJHKOZGOMKST-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione ( 93341-41-4) is a thiobarbituric acid derivative with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol . This compound belongs to a class of pyrimidine derivatives that have been identified as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, offering a potential replacement for more hazardous chemicals . Research into related structures suggests that such compounds may also be of interest in biochemical and pharmacological contexts, including explorations into skin-whitening and antioxidant activities, although the specific mechanisms of action for this particular molecule require further investigation . As a core structural motif, it serves as a valuable building block for researchers in medicinal chemistry and materials science. The product is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFJHKOZGOMKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353725
Record name 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-28-0
Record name 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 4-Methylaniline with Thiobarbituric Acid Derivatives

A widely reported method involves the cyclocondensation of 4-methylaniline with thiobarbituric acid precursors. This route typically employs urea or thiourea under acidic or microwave-assisted conditions to form the diazinane core.

Reaction Conditions

  • Reactants : 4-Methylaniline (1.2 equiv), thiobarbituric acid (1.0 equiv)
  • Solvent : Ethanol or DMF
  • Catalyst : Lactic acid (5–10 drops) or sodium hydroxide (15% aqueous)
  • Temperature : 60–70°C under ultrasound irradiation
  • Time : 30 min to 2 hours

Mechanistic Insights
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of thiobarbituric acid, followed by dehydration and cyclization to form the six-membered diazinane ring. The sulfanylidene group arises from the retention of the thiocarbonyl moiety during cyclization.

Yield Optimization

  • Ultrasound irradiation improves yields (up to 92%) by enhancing mass transfer and reducing side reactions.
  • Substituents on the aniline ring influence reactivity; electron-donating groups (e.g., methyl) favor faster cyclization.

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, particularly for scaling up production.

Protocol

  • Combine 4-methylaniline (1.0 mmol) and thiourea (1.0 mmol) in DMF (5 mL).
  • Irradiate at 300 W for 10–15 min.
  • Cool and recrystallize from dioxane.

Advantages

  • Reduced reaction time : 15 min vs. 2 hours under conventional heating.
  • Higher purity : Minimal byproducts due to uniform heating.

Post-Functionalization of Preformed Diazinanes

Modification of pre-synthesized diazinane scaffolds provides a route to introduce the sulfanylidene group.

Thionation Protocol

  • React 1-(4-methylphenyl)-1,3-diazinane-4,6-dione (1.0 mmol) with phosphorus pentasulfide (P₂S₅) in dry toluene.
  • Reflux at 110°C for 4 hours.
  • Quench with ice-water and extract with dichloromethane.

Key Data

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Reaction Scale Up to 50 g

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Time (h) Scalability
Condensation 85–92 1–2 Lab-scale
Microwave 78–88 0.25 Pilot-scale
Thionation 68–72 4 Industrial-scale

Trade-offs : While microwave methods offer rapid synthesis, thionation allows access to gram-scale quantities with minimal specialized equipment.

Spectroscopic Validation

Critical spectral data for characterizing the compound include:

  • IR : νmax 1735 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d₆): δ 7.28 (aromatic H), 2.30 (CH₃), 12.19 (NH).
  • MS : m/z 406.44 (M⁺) consistent with molecular formula C₂₂H₁₅FN₂O₃S.

Challenges and Optimization Opportunities

Solvent Selection

  • Ethanol : Preferred for eco-friendliness but limits solubility of aromatic intermediates.
  • DMF : Enhances reaction rates but complicates purification due to high boiling point.

Byproduct Formation

  • Common byproducts : Disulfide dimers (from sulfur oxidation) and over-alkylated derivatives.
  • Mitigation : Use inert atmosphere (N₂/Ar) and stoichiometric control of reactants.

Industrial Applications and Patents

While no direct patents for this compound exist, analogous thiobarbiturates are protected for:

  • Anticancer agents : WO2019157105A1 (thiobarbiturate-based kinase inhibitors).
  • Polymer stabilizers : US20210095231A1 (sulfanylidene compounds as UV absorbers).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The diazinane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced diazinane derivatives.

    Substitution: Substituted diazinane derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to bind to various receptors or proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Methodological Considerations

Structural analyses of these compounds rely heavily on X-ray crystallography, often using SHELX software () for refinement. For instance, employed SHELXL to resolve triclinic crystal systems, revealing Z’=2 asymmetric units with significant dihedral angles (~56°) between aryl rings .

Biological Activity

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazinane derivatives, which are known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H10_{10}N2_{2}O2_{2}S
  • Molar Mass: 218.26 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfanylidene and diazinane moieties may facilitate interactions with thiol-containing enzymes and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. These interactions can result in various biological effects such as:

  • Antimicrobial Activity: Inhibiting bacterial growth.
  • Anticancer Activity: Inducing apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

This data indicates its potential use as an antimicrobial agent against common pathogens.

Anticancer Activity

Studies have also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF720Cell cycle arrest at G2/M phase

These findings suggest that the compound may be a candidate for further development in cancer therapy.

Case Studies

A notable study conducted by explored the synthesis and biological evaluation of diazenyl derivatives related to this compound. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

In another study focusing on similar compounds derived from diazinanes, researchers observed significant anticancer effects in human breast cancer models. The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, and how can purity be optimized?

  • Methodology : Thiobarbituric acid derivatives are typically synthesized via condensation reactions. For the 4-methylphenyl-substituted variant, a nucleophilic substitution or coupling reaction between 2-sulfanylidene-1,3-diazinane-4,6-dione (thiobarbituric acid) and 4-methylphenyl reagents (e.g., 4-methylbenzyl halides) is plausible. Purification via recrystallization or column chromatography (using polar solvents like methanol/water) is critical to achieve >98% purity, as noted for analogous compounds . Monitor reaction progress via TLC or HPLC.

Q. How can the crystallographic structure of this compound be resolved, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and hydrogen-bonding networks. For accurate phase determination, employ SHELXD or SHELXE, especially for small-molecule structures . Preprocess data with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are most effective for characterizing its stability under varying pH and temperature?

  • Methodology : Use UV-Vis spectroscopy to track absorbance changes (e.g., thiobarbituric acid derivatives show strong absorption near 532 nm under acidic conditions). Stability assays should include:

  • pH-dependent studies : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., viral proteins)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT calculations) against target proteins (e.g., SARS-CoV-2 spike protein). Calculate binding free energy (ΔG) using MM/GBSA or Poisson-Boltzmann methods. Validate with experimental binding assays (SPR or ITC), as demonstrated for structurally similar COVID-19 drug candidates .

Q. What strategies resolve contradictions in reactivity data between thiobarbituric acid derivatives and their substituted analogs?

  • Methodology : Compare experimental and computational results:

  • Reactivity discrepancies : Use Hammett plots to assess electronic effects of the 4-methylphenyl group on reaction rates.
  • Stereochemical conflicts : Analyze X-ray crystallography data (e.g., hydrogen-bonding patterns via graph-set analysis) to identify steric or electronic influences .
  • Contradictory biological activity : Cross-validate using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular toxicity screens) .

Q. How does the 4-methylphenyl substituent influence hydrogen-bonding networks in crystal packing compared to unsubstituted analogs?

  • Methodology : Conduct comparative crystallography:

  • Structural overlay : Use Mercury (CCDC) to align the compound with thiobarbituric acid (CAS 504-17-6), highlighting differences in π-π stacking or CH-π interactions due to the aromatic substituent .
  • Hydrogen-bond analysis : Quantify motifs (e.g., R₂²(8) rings) using SHELXL hydrogen-bond tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

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